molecular formula C19H13N3S3 B11702998 3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione

3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione

Cat. No.: B11702998
M. Wt: 379.5 g/mol
InChI Key: SGQUXAYMVIDMHN-UHFFFAOYSA-N
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Description

3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione is a complex organic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

3-(2,5-diphenyl-1,3-thiazol-4-yl)-2-sulfanylpyrimidine-4(3H)-thione can be compared with other similar compounds such as:

    2,5-diphenyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine moiety.

    2-sulfanylpyrimidine: Contains the pyrimidine ring with a sulfur group but lacks the thiazole ring.

    4(3H)-thione derivatives: Compounds with similar thione groups but different ring structures. The uniqueness of this compound lies in its combined thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H13N3S3

Molecular Weight

379.5 g/mol

IUPAC Name

3-(2,5-diphenyl-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C19H13N3S3/c23-15-11-12-20-19(24)22(15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,24)

InChI Key

SGQUXAYMVIDMHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C(=S)C=CNC4=S

Origin of Product

United States

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